molecular formula C6H9NOS B8657175 2-Methyl-3-oxobutan-2-yl thiocyanate CAS No. 85829-79-4

2-Methyl-3-oxobutan-2-yl thiocyanate

Cat. No. B8657175
CAS RN: 85829-79-4
M. Wt: 143.21 g/mol
InChI Key: IRKPTVMKHBIMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxobutan-2-yl thiocyanate is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-oxobutan-2-yl thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-oxobutan-2-yl thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85829-79-4

Product Name

2-Methyl-3-oxobutan-2-yl thiocyanate

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(2-methyl-3-oxobutan-2-yl) thiocyanate

InChI

InChI=1S/C6H9NOS/c1-5(8)6(2,3)9-4-7/h1-3H3

InChI Key

IRKPTVMKHBIMGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)SC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.5 g. (0.1 mol) of 3-bromo-3-methyl-2-butanone and 11.6 g. (0.12 mol) of potassium rhodanide were refluxed for 1-2 hours in 150 ml. of anhydrous acetone. After cooling, the separated potassium bromide was filtered under suction, back-washed with a small amount of acetone and evaporated to dryness in vacuo at 50° C. The residue was taken up in 200 ml. of ether and washed three times with 100 ml. of water. The ether phase was dried over sodium sulfate and evaporated to dryness in vacuo. The crude product was fractionated on a short Vigreux column to yield 3-methyl-3-thiocyanato-2-butanone, b.p. (0.04 mm), 52° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.